molecular formula C21H18ClN5O3S B2579264 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 852373-28-5

2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No. B2579264
CAS RN: 852373-28-5
M. Wt: 455.92
InChI Key: NYMGVSDVMKXQTJ-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,2,4-triazole, a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the 1,2,4-triazole moiety .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been a subject of interest among organic and medicinal chemists . A variety of synthesis methods and synthetic analogues have been reported over the years .


Molecular Structure Analysis

1,2,4-Triazole, the core structure in the given compound, is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms . It exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the former being more stable .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives are diverse. For instance, some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary widely. For instance, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups .

Scientific Research Applications

Synthesis and Biological Assessment

The synthesis and biological assessment of various heterocyclic compounds, including triazolopyridazine and thiadiazole derivatives, have been explored for their potential uses in medicinal chemistry. These compounds have shown significant promise due to their varied biological properties. For example, triazolopyridazine derivatives have been synthesized and evaluated for their antimicrobial and insecticidal activities. Such studies illustrate the compound's relevance in developing novel therapeutic agents and agrochemical products (Karpina et al., 2019; Fadda et al., 2017).

Molecular Docking and In Vitro Screening

Research involving the synthesis of novel pyridine and fused pyridine derivatives, including triazolopyridine, has been conducted with in silico molecular docking screenings towards specific target proteins. These studies aim to reveal the binding energies and potential therapeutic applications of these compounds, highlighting their importance in drug discovery processes (Flefel et al., 2018).

Structure Analysis and Chemical Properties

The structural analysis, including density functional theory calculations, Hirshfeld surface analysis, and energy frameworks, has been applied to understand the chemical and physical properties of triazolopyridazine derivatives better. Such analyses are crucial for designing compounds with optimal pharmacological activity and minimal toxicity (Sallam et al., 2021).

Antioxidant Ability

Research on the antioxidant abilities of new triazolothiadiazin derivatives bearing specific moieties has been explored. These studies assess the compounds' potential to scavenge free radicals, suggesting their utility in developing treatments for diseases associated with oxidative stress (Shakir et al., 2017).

Safety and Hazards

The safety and hazards associated with 1,2,4-triazole derivatives depend on the specific derivative. Some derivatives have been shown to have potential in vivo analgesic/anti-inflammatory activity without a gastrointestinal side effect .

Future Directions

Given the broad spectrum of biological activities of 1,2,4-triazole derivatives, there is considerable interest in further exploring this scaffold for the development of novel potential drug candidates having better efficacy and selectivity . This includes searching for new antibacterial molecules with novel mechanisms of action as well as structural modification or optimization of the existing agents .

properties

IUPAC Name

2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3S/c1-29-16-8-7-15(11-17(16)30-2)23-19(28)12-31-20-10-9-18-24-25-21(27(18)26-20)13-3-5-14(22)6-4-13/h3-11H,12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMGVSDVMKXQTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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